Methyl 5-amino-2-(t-butyl)benzoate

Übersicht

Beschreibung

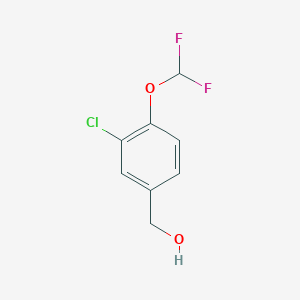

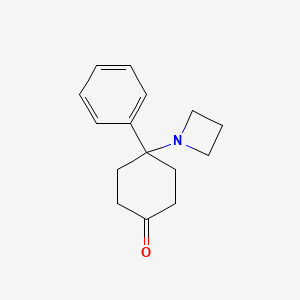

Methyl 5-amino-2-(t-butyl)benzoate, also known as 5-amino-2-(t-butyl)benzoic acid methyl ester, is an organic compound with the molecular formula C13H19NO2. It is a white, crystalline solid that is soluble in organic solvents. It is a versatile compound used in a variety of scientific research applications and has been studied extensively.

Wissenschaftliche Forschungsanwendungen

Methyl Methyl 5-amino-2-(t-butyl)benzoate(t-butyl)benzoate is used in a variety of scientific research applications. It is used as a reagent in organic synthesis, as a catalyst in the synthesis of organic compounds, and as a ligand in coordination chemistry. It has also been used in the study of enzyme kinetics and as an inhibitor of enzymes.

Wirkmechanismus

Methyl Methyl 5-amino-2-(t-butyl)benzoate(t-butyl)benzoate acts as a competitive inhibitor of enzymes. It binds to the active site of the enzyme, preventing the binding of the substrate and thus inhibiting the enzyme’s activity.

Biochemische Und Physiologische Effekte

Methyl Methyl 5-amino-2-(t-butyl)benzoate(t-butyl)benzoate has been shown to inhibit the activity of several enzymes, including acetylcholinesterase, tyrosine hydroxylase, and trypsin. It has also been shown to have anti-inflammatory and antioxidant effects in cell culture studies.

Vorteile Und Einschränkungen Für Laborexperimente

Methyl Methyl 5-amino-2-(t-butyl)benzoate(t-butyl)benzoate has several advantages for use in laboratory experiments. It is a relatively inexpensive compound and is readily available. It is also easy to use and has a wide range of applications. However, it is also important to note that it can be toxic in large doses, and care must be taken when using it.

Zukünftige Richtungen

The potential applications for methyl Methyl 5-amino-2-(t-butyl)benzoate(t-butyl)benzoate are numerous. Further research could be done to explore its potential use in drug design, as an inhibitor of other enzymes, or as an antioxidant or anti-inflammatory agent. Additionally, further research could be done to explore its potential use in other areas such as food science and biotechnology. Finally, further research could be done to explore its potential use in the development of new treatments for diseases such as cancer, Alzheimer’s disease, and Parkinson’s disease.

Eigenschaften

IUPAC Name |

methyl 5-amino-2-tert-butylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c1-12(2,3)10-6-5-8(13)7-9(10)11(14)15-4/h5-7H,13H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWZQVSNCSGLQLN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=C(C=C(C=C1)N)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 5-amino-2-(tert-butyl)benzoate | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(Methylthio)-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B6327384.png)

![tert-Butyl (1S,2R,5R)-2-(aminomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B6327393.png)

![2,2'-Oxybis[N,N-dimethyl-acetamide]](/img/structure/B6327466.png)